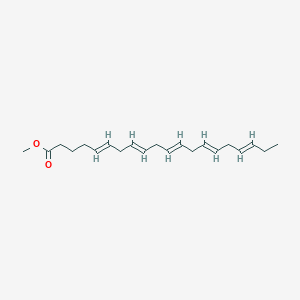

Methyl eicosa-5,8,11,14,17-pentaenoate

Description

Contextualization of Polyunsaturated Fatty Acid Methyl Esters in Lipid Biochemistry

Polyunsaturated fatty acid methyl esters (PUFA-FAMEs) are crucial molecules in the field of lipid biochemistry, primarily serving as derivatives of fatty acids for analytical purposes. mdpi.com The process of converting fatty acids into their methyl esters, known as transesterification, is a standard procedure in lipid analysis. nih.gov This chemical modification is essential because it increases the volatility of the fatty acids, making them amenable to analysis by gas chromatography (GC). nih.gov

In lipidomics, the comprehensive analysis of lipids in a biological system, the accurate identification and quantification of individual fatty acids are paramount. The conversion of complex lipids into a mixture of FAMEs allows for their separation and quantification with high precision. mdpi.com This analytical approach is fundamental in various research areas, including nutrition, microbiology, and biofuel development, to assess the lipid composition of different organisms and substances. mdpi.com

Significance of Eicosapentaenoic Acid Derivatives in Mechanistic Biology

Eicosapentaenoic acid (EPA), a 20-carbon omega-3 polyunsaturated fatty acid, is a precursor to a variety of biologically active molecules that play a significant role in numerous physiological processes. nih.gov Derivatives of EPA are integral to the modulation of inflammation, immune responses, and cardiovascular function. osu.edu For instance, EPA is metabolized to produce resolvins and other specialized pro-resolving mediators, which are critical in the resolution of inflammation. nih.gov

The biological importance of EPA derivatives extends to their influence on cell membrane composition and function. The incorporation of EPA into cell membranes can alter membrane fluidity and the function of membrane-bound proteins. Furthermore, EPA and its derivatives have been shown to impact gene expression related to inflammation and lipid metabolism. osu.edu The study of EPA derivatives is therefore central to understanding the mechanistic basis of the physiological effects of omega-3 fatty acids.

Current Landscape and Emerging Research Trajectories for Methyl Eicosa-5,8,11,14,17-pentaenoate

The primary application of this compound in the current research landscape is as an analytical standard. nih.gov Its high purity and well-defined chemical structure make it an ideal reference compound for the accurate quantification of EPA in various biological and commercial samples, such as fish oils and food products. nih.govnih.gov

Emerging research trajectories for this compound are closely tied to advancements in analytical technologies and the growing field of biotechnology. In the realm of lipidomics, there is an increasing use of sophisticated analytical techniques like gas chromatography-mass spectrometry (GC-MS) for the detailed profiling of fatty acids. In this context, isotopically labeled versions of this compound, such as its deuterated form, are being employed as internal standards to enhance the accuracy and reliability of these sensitive analytical methods.

Another significant area of emerging research is the biotechnological production of EPA. As the demand for sustainable sources of omega-3 fatty acids grows, metabolic engineering of microorganisms like yeast is being explored to produce high yields of EPA. In these studies, this compound is the key analyte used to quantify the production of EPA, thereby playing a critical role in the optimization of these biotechnological processes.

Table 2: Research Applications of this compound

| Research Area | Application | Analytical Technique |

| Lipidomics | Quantification of eicosapentaenoic acid in biological samples | Gas Chromatography (GC), GC-Mass Spectrometry (GC-MS) |

| Food Science | Analysis of fatty acid composition in food products and supplements | Gas Chromatography (GC) |

| Biotechnology | Monitoring and optimization of EPA production in engineered microorganisms | Gas Chromatography (GC) |

| Analytical Chemistry | Development and validation of new analytical methods for fatty acid analysis | GC-MS, High-Performance Liquid Chromatography (HPLC) |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H32O2 |

|---|---|

Molecular Weight |

316.5 g/mol |

IUPAC Name |

methyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate |

InChI |

InChI=1S/C21H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-20H2,1-2H3/b5-4+,8-7+,11-10+,14-13+,17-16+ |

InChI Key |

QWDCYFDDFPWISL-ZACMJQCDSA-N |

Isomeric SMILES |

CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OC |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Methyl Eicosa 5,8,11,14,17 Pentaenoate

Strategies for the Preparation of Methyl Eicosa-5,8,11,14,17-pentaenoate

The preparation of this compound can be achieved through several synthetic routes, primarily involving the esterification of eicosapentaenoic acid, transesterification of triglycerides, and to a lesser extent, the oxidative synthesis from the corresponding primary alcohol.

Esterification Protocols from Eicosapentaenoic Acid (EPA)

The direct esterification of eicosapentaenoic acid with methanol (B129727) is a common and straightforward method for the synthesis of this compound. This reaction is typically catalyzed by an acid or an enzyme.

Acid-Catalyzed Esterification: Mineral acids such as sulfuric acid and hydrochloric acid are effective catalysts for this reaction. The process involves the protonation of the carboxylic acid group of EPA, making it more susceptible to nucleophilic attack by methanol. To drive the equilibrium towards the formation of the ester, an excess of methanol is often used, or water is removed from the reaction mixture.

Enzymatic Esterification: Lipases are widely used as biocatalysts for the esterification of fatty acids. This method offers the advantages of high specificity, mild reaction conditions, and minimal side reactions, which helps in preserving the integrity of the polyunsaturated fatty acid chain. Immobilized lipases, such as those from Candida antarctica (Novozym® 435), are particularly effective, allowing for easy separation and reuse of the catalyst.

Table 1: Comparison of Esterification Protocols for the Synthesis of this compound.

| Catalyst | Substrate | Reaction Conditions | Yield/Conversion | Reference |

|---|---|---|---|---|

| Sulfuric Acid | Oleic Acid (as a model) | Methanol/Oleic Acid molar ratio 14.27:1, 68.8 °C, 90 min | 92.9% | mdpi.com |

| Novozym® 435 (Immobilized Candida antarctica lipase) | DHA+EPA concentrate | Substrate ratio 1:1 (DHA+EPA:Ethyl Acetate), 60 °C, 300 min | 88-94% conversion | nih.gov |

| Lipozyme TL IM | Fish Oil Fatty Acids | Room temperature | High EPA and DHA content in resulting triglyceride | nih.gov |

Transesterification Routes from Triglycerides

Transesterification is a widely used industrial process for the production of fatty acid methyl esters (FAMEs), including this compound, from triglycerides found in natural sources like fish oil. This process involves the reaction of a triglyceride with an alcohol, typically methanol, in the presence of a catalyst to produce a mixture of fatty acid methyl esters and glycerol.

Alkali-Catalyzed Transesterification: This is the most common method for biodiesel production. Catalysts such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are highly effective and lead to rapid reaction rates. The reaction is typically carried out at moderate temperatures and atmospheric pressure.

Enzymatic Transesterification: Lipase-catalyzed transesterification is an alternative approach that operates under milder conditions, which is particularly advantageous for heat-sensitive polyunsaturated fatty acids like EPA. Immobilized lipases are often employed to facilitate catalyst recovery and reuse. This method can achieve high conversion rates and is considered a more environmentally friendly process.

Table 2: Transesterification Methods for the Production of this compound.

| Catalyst | Source of Triglycerides | Reaction Conditions | Yield/Conversion | Reference |

|---|---|---|---|---|

| Potassium Hydroxide (KOH) | Waste Fish Oil | 50 °C, 20% methanol, 0.875% KOH, 60 min | 89.07% | organic-chemistry.org |

| Sodium Methoxide (CH₃ONa) | Waste Fish Oil | 60 °C, 1 h, 1 wt% catalyst | >98% FAME content | researchgate.net |

| Novozym® 435 | DHA+EPA concentrate and Ethyl Acetate | Ultrasonic packed-bed bioreactor, 1 mL/min flow rate, 100 mM DHA+EPA | 99% conversion |

Oxidative Synthesis of Methyl Esters from Primary Alcohols

While less common for the production of this compound, the synthesis of methyl esters from primary alcohols is a well-established transformation in organic chemistry. This would involve the oxidation of the corresponding (5Z,8Z,11Z,14Z,17Z)-eicosapenta-5,8,11,14,17-trien-1-ol. Various oxidizing agents can be employed for this purpose, often in the presence of methanol. Catalytic systems involving transition metals like ruthenium are known to efficiently convert primary alcohols to methyl esters. This route is generally more applicable for laboratory-scale synthesis of specialized esters rather than bulk production.

Stereochemical Considerations in this compound Synthesis

A critical aspect in the synthesis of this compound is the preservation of the stereochemistry of the five double bonds, which are all in the cis (Z) configuration in the naturally occurring eicosapentaenoic acid. Isomerization of these double bonds to the trans (E) configuration can occur under harsh reaction conditions, such as high temperatures or the presence of certain catalysts.

The use of mild reaction conditions is therefore paramount. Enzymatic methods, such as lipase-catalyzed esterification and transesterification, are particularly advantageous in this regard as they are conducted at lower temperatures and under neutral pH conditions, minimizing the risk of isomerization. In chemical synthesis, careful selection of catalysts and reaction parameters is necessary to maintain the stereochemical integrity of the polyunsaturated chain. For instance, high temperatures used in the deodorization step of fish oil refining have been shown to cause some degree of cis-trans isomerization.

Design and Synthesis of Analogues and Modified Derivatives

The modification of the this compound structure allows for the exploration of structure-activity relationships and the development of novel compounds with potentially enhanced or different biological activities.

Development of Sulfur-Containing Polyunsaturated Fatty Acid Analogues

The introduction of sulfur atoms into the carbon chain of polyunsaturated fatty acids has been explored to create novel analogues. These modifications can alter the metabolic fate and biological activity of the parent molecule. The synthesis of such analogues often starts from eicosapentaenoic acid or its derivatives. A general strategy involves the oxidative cleavage of the fatty acid chain to produce an aldehyde, which can then be further manipulated. The resulting alcohol can be converted to a halide and subsequently reacted with a sulfur-containing nucleophile, such as a mercapto ester, to introduce the sulfur atom into the chain.

For instance, starting from EPA, oxidative degradation can lead to aldehydes which, after a series of reactions including reduction, halogenation, and substitution with mercapto esters, can yield the corresponding sulfur-containing polyunsaturated fatty acid esters.

Table 3: General Synthetic Approach for Sulfur-Containing PUFA Analogues.

| Starting Material | Key Intermediate | Key Reactions | Final Product Type | Reference |

|---|---|---|---|---|

| Eicosapentaenoic Acid (EPA) | Polyunsaturated Aldehyde | Oxidative degradation, Reduction, Halogenation, Substitution with mercapto esters | Sulfur-containing polyunsaturated fatty acid esters |

Synthesis of Alpha- and Beta-Alkyl-substituted Eicosapentaenoic Acids

To investigate the effects of substitution on the metabolism and biological activity of eicosapentaenoic acid, researchers have developed methods to synthesize alpha- (α) and beta- (β) alkyl-substituted derivatives. These synthetic approaches allow for the precise placement of alkyl groups, such as methyl and ethyl, on the fatty acid chain.

A key study in this area outlines the preparation of α-methyl, α-ethyl, and β-methyl eicosapentaenoic acid. The synthesis of these compounds provides valuable tools for probing the mechanisms of enzymes involved in fatty acid metabolism. For instance, these derivatives have been used to examine their incorporation into cell lipids and their effects on eicosanoid synthesis.

The research findings indicate that α- and β-methyl EPA are incorporated into hepatocyte triacylglycerols as efficiently as EPA itself, while their incorporation into phospholipids (B1166683) is less efficient. Notably, α-ethyl EPA is not significantly incorporated into phospholipids. All these derivatives were found to inhibit the synthesis of arachidonic acid, albeit less effectively than EPA. Furthermore, these alkyl-substituted analogs act as poor substrates for prostaglandin (B15479496) H synthase and 5-lipoxygenase and were observed to inactivate prostaglandin H synthase. In studies with isolated platelets, α-methyl EPA demonstrated a stronger inhibition of thromboxane (B8750289) B2 production compared to EPA and the other synthesized derivatives. These findings highlight the utility of these synthetic derivatives in understanding the structure-activity relationships of eicosapentaenoic acid and its influence on lipid signaling pathways.

Table 1: Synthesized Alkyl-substituted Eicosapentaenoic Acids and their observed effects

| Compound | Incorporation into Hepatocyte Lipids | Effect on Arachidonic Acid Synthesis | Interaction with Prostaglandin H Synthase and 5-Lipoxygenase | Effect on Thromboxane B2 Production in Platelets |

|---|---|---|---|---|

| α-Methyl Eicosapentaenoic Acid | Efficiently into triacylglycerols; less so into phospholipids | Inhibitory | Poor substrate; inactivates PGH synthase | Stronger inhibitor than EPA |

| α-Ethyl Eicosapentaenoic Acid | Not significantly into phospholipids | Inhibitory | Poor substrate; inactivates PGH synthase | Inhibitory |

| β-Methyl Eicosapentaenoic Acid | Efficiently into triacylglycerols; less so into phospholipids | Inhibitory | Poor substrate; inactivates PGH synthase | Inhibitory |

Preparation of Oxidative Degradation Products for Precursor Studies

This compound is susceptible to oxidation, leading to a variety of degradation products. The synthesis and characterization of these products are essential for studying the mechanisms of lipid peroxidation and for understanding their physiological and pathological roles. These synthetic standards are crucial for their identification and quantification in biological systems.

F-series Isoprostanes (F3-IsoPs): One major class of oxidative degradation products derived from EPA are the F3-isoprostanes. These prostaglandin-like compounds are formed via non-enzymatic, free radical-catalyzed peroxidation. nih.gov The in vitro oxidation of EPA has been shown to yield a series of F3-isoprostanes. nih.gov The synthesis of specific F3-isoprostane stereoisomers, such as 5-epi-8,12-iso-iPF3α-VI and 8,12-iso-iPF3α-VI, has been accomplished, providing authentic standards for their detection in biological samples like human urine. nih.govnih.gov These synthetic compounds are critical for establishing F3-isoprostanes as biomarkers of oxidative stress in individuals with diets rich in omega-3 fatty acids. nih.govnih.gov

Hydroperoxides: The initial products of lipid peroxidation are hydroperoxides. In the context of EPA, the enzymatic oxygenation by acetylated cyclooxygenase-2 (COX-2) can yield 18R-hydroperoxy-eicosapentaenoic acid (18R-HpEPE). researchgate.net This hydroperoxide is a key intermediate in the biosynthesis of E-series resolvins, which are potent anti-inflammatory mediators. researchgate.net The preparative synthesis of such hydroperoxides can be achieved using lipoxygenase enzymes. For example, soybean lipoxygenase-1 has been utilized for the preparative synthesis of linoleic acid (13S)-hydroperoxide, a method that can be adapted for the synthesis of EPA-derived hydroperoxides.

Aldehydes: Further degradation of lipid hydroperoxides results in the formation of reactive aldehydes. While the formation of 4-hydroxy-2-nonenal (HNE) from omega-6 fatty acids is well-documented, the oxidation of omega-3 fatty acids like EPA leads to the formation of related aldehydes, such as 4-hydroxy-2-hexenal (HHE). nih.gov The synthesis of these aldehydes is crucial for studying their biological effects, as they are known to form adducts with proteins and other biomolecules.

Malondialdehyde (MDA): Malondialdehyde is another significant product of the peroxidation of polyunsaturated fatty acids. Its preparation as a standard for analytical studies often involves the acid hydrolysis of its precursor, 1,1,3,3-tetraethoxypropane (B54473) (TEP) or 1,1,3,3-tetramethoxypropane. nwlifescience.com Standardized methods for the preparation of MDA solutions are critical for the accurate quantification of lipid peroxidation in biological samples using techniques such as high-performance liquid chromatography (HPLC) following reaction with thiobarbituric acid (TBA). nih.gov

Table 2: Key Oxidative Degradation Products of Eicosapentaenoic Acid and their Significance

| Degradation Product Class | Specific Example(s) | Method of Formation/Preparation | Significance in Precursor Studies |

|---|---|---|---|

| F-series Isoprostanes | 5-epi-8,12-iso-iPF3α-VI, 8,12-iso-iPF3α-VI | Free radical-catalyzed peroxidation; stereospecific chemical synthesis | Biomarkers of in vivo oxidative stress |

| Hydroperoxides | 18R-Hydroperoxy-eicosapentaenoic acid (18R-HpEPE) | Enzymatic oxygenation (e.g., by COX-2 or lipoxygenase) | Precursors to specialized pro-resolving mediators (e.g., resolvins) |

| Aldehydes | 4-Hydroxy-2-hexenal (HHE) | Degradation of lipid hydroperoxides | Studying the biological effects of reactive lipid species |

| Malondialdehyde (MDA) | Malondialdehyde | Hydrolysis of precursors like 1,1,3,3-tetraethoxypropane | General marker of lipid peroxidation |

Biosynthetic Pathways and Metabolic Transformations of Methyl Eicosa 5,8,11,14,17 Pentaenoate

Enzymatic Systems Governing Methyl Eicosa-5,8,11,14,17-pentaenoate Metabolism

While the endogenous synthesis of this compound is not a major metabolic route, mammalian cells are capable of taking up and metabolizing this compound. nih.gov Studies on long-chain fatty acid methyl esters demonstrate that they can be taken up by various cell types, including those in the heart, liver, and kidneys. nih.gov

The primary and initial step in the intracellular metabolism of this compound is its hydrolysis back into its constituent parts: eicosapentaenoic acid (EPA) and methanol (B129727). nih.gov This reaction is catalyzed by intracellular esterases. Once liberated, EPA becomes available for a wide array of metabolic processes. The key enzymatic systems that subsequently metabolize EPA include:

Acyl-CoA Synthetases: These enzymes activate EPA by converting it into its coenzyme A thioester, eicosapentaenoyl-CoA (EPA-CoA). This activation is a prerequisite for most of its metabolic fates.

Cyclooxygenases (COX): The COX enzymes (COX-1 and COX-2) metabolize EPA into 3-series prostaglandins (B1171923) and thromboxanes. nih.govresearchgate.net

Lipoxygenases (LOX): LOX enzymes convert EPA into 5-series leukotrienes and hydroxyeicosapentaenoic acids (HEPEs). researchgate.netresearchgate.net

Cytochrome P450 (CYP) Monooxygenases: This enzyme system metabolizes EPA into various epoxide and hydroxylated derivatives, such as epoxyeicosatetraenoic acids (EEQs). researchgate.netmdpi.com

Integration within Cellular Lipid Metabolic Networks

Following its hydrolysis from the methyl ester form and subsequent activation to EPA-CoA, eicosapentaenoic acid is integrated into the cell's complex lipid metabolic network. This integration occurs through several key pathways:

Incorporation into Phospholipids (B1166683): A significant portion of EPA-CoA is used to acylate phospholipids, becoming a structural component of cellular membranes. researchgate.net This process is crucial as EPA often displaces the omega-6 fatty acid arachidonic acid (AA) in the sn-2 position of membrane phospholipids. This alteration of the membrane's fatty acid composition directly impacts cellular signaling by changing the available substrates for eicosanoid synthesis. researchgate.net

Storage in Neutral Lipids: EPA-CoA can be esterified into neutral lipids, primarily triacylglycerols (triglycerides) and cholesteryl esters, for storage within lipid droplets. nih.gov

Modulation of Lipid Synthesis: The presence of EPA and its derivatives can influence the expression and activity of enzymes involved in lipogenesis. For instance, some EPA derivatives have been shown to suppress the activities of acetyl-coenzyme A (CoA) carboxylase and fatty acid synthase, key enzymes in the synthesis of new fatty acids. nih.gov

The table below summarizes the primary metabolic fates of EPA after its release from this compound.

| Metabolic Pathway | Key Enzymes | Resulting Products | Cellular Function |

| Activation | Acyl-CoA Synthetases | Eicosapentaenoyl-CoA (EPA-CoA) | Prepares EPA for further metabolism |

| Membrane Integration | Acyltransferases | EPA-containing Phospholipids | Alters membrane fluidity and signaling substrate pool |

| Neutral Lipid Storage | Acyltransferases | Triacylglycerols, Cholesteryl Esters | Energy storage |

| Eicosanoid Synthesis | COX, LOX, CYP450 | Prostaglandins, Leukotrienes, Epoxides | Cell signaling, inflammation modulation |

| Oxidation | Acyl-CoA Oxidases | Chain-shortened fatty acids, Acetyl-CoA | Energy production, regulation of lipid levels |

Interactions with Eicosanoid Biosynthetic Enzymes

Eicosanoids are potent signaling molecules involved in inflammation and other physiological processes. They are primarily synthesized from 20-carbon polyunsaturated fatty acids like arachidonic acid (AA) and EPA. The hydrolysis of this compound provides a pool of EPA that directly interacts with the key enzymes of eicosanoid biosynthesis.

The lipoxygenase (LOX) pathway is responsible for the synthesis of leukotrienes and other related compounds. EPA interacts with LOX enzymes in two significant ways:

As a competitive inhibitor: EPA competes with AA for the active site of 5-lipoxygenase (5-LOX). nih.gov By displacing AA, EPA effectively reduces the production of the highly pro-inflammatory 4-series leukotrienes, such as Leukotriene B4 (LTB4). researchgate.netnih.gov

As an alternative substrate: When EPA itself is metabolized by 5-LOX, it leads to the production of 5-series leukotrienes, such as Leukotriene B5 (LTB5). researchgate.netnih.gov LTB5 is significantly less potent in inducing inflammatory responses like neutrophil chemotaxis compared to LTB4.

Therefore, the presence of EPA shifts the balance of LOX products from potent pro-inflammatory mediators to less active ones. nih.gov

Prostaglandin (B15479496) H synthase, commonly known as cyclooxygenase (COX), exists in two main isoforms, COX-1 and COX-2, which catalyze the first committed step in the synthesis of prostaglandins and thromboxanes.

EPA serves as a substrate for both COX isoforms, although it is metabolized with different efficiencies compared to AA. nih.govnih.gov The metabolism of EPA by COX enzymes results in the formation of the 3-series prostanoids, including Prostaglandin E3 (PGE3) and Thromboxane (B8750289) A3 (TXA3). researchgate.netresearchgate.net These molecules are generally considered to have lower biological activity than their 2-series counterparts derived from AA (PGE2 and TXA2). For example, TXA3 is a much weaker vasoconstrictor and platelet aggregator than TXA2.

Research indicates that COX-2 oxygenates EPA with about 30% of the efficiency that it oxygenates AA, whereas COX-1 is much less efficient at metabolizing EPA. nih.govacs.org By acting as a competitive substrate, EPA reduces the amount of AA that can be converted by COX enzymes, thereby lowering the production of potent pro-inflammatory 2-series prostanoids. nih.govresearchgate.net In certain cellular contexts, EPA has been shown to decrease the generation of Prostaglandin D2 by specifically inhibiting the COX-2 pathway. nih.gov

The following table compares the eicosanoid products derived from Arachidonic Acid versus Eicosapentaenoic Acid.

| Precursor Fatty Acid | Enzyme Pathway | Key Products | General Biological Activity |

| Arachidonic Acid (AA) | Cyclooxygenase (COX) | Prostaglandins (PGD2, PGE2), Thromboxane (TXA2) | Potent pro-inflammatory, vasoconstrictive, platelet aggregating |

| Lipoxygenase (LOX) | Leukotrienes (LTB4, LTC4, LTD4) | Potent pro-inflammatory, chemotactic | |

| Eicosapentaenoic Acid (EPA) | Cyclooxygenase (COX) | Prostaglandins (PGE3), Thromboxane (TXA3) | Weakly inflammatory, weakly platelet aggregating |

| Lipoxygenase (LOX) | Leukotrienes (LTB5) | Weakly inflammatory, weakly chemotactic |

Pathways of Peroxisomal Beta-oxidation Induced by this compound Derivatives

Peroxisomes are subcellular organelles that play a critical role in lipid metabolism, including the beta-oxidation of very long-chain and polyunsaturated fatty acids. mdpi.com Administration of EPA, often in its ethyl or methyl ester form, has been shown to stimulate the activity of the peroxisomal beta-oxidation pathway in the liver. nih.gov This induction is a key mechanism contributing to the lipid-lowering effects of omega-3 fatty acids.

When EPA enters the peroxisome, it undergoes a process of chain shortening. Unlike mitochondrial beta-oxidation, the peroxisomal pathway is incomplete and typically involves several cycles of oxidation until a medium-chain fatty acyl-CoA is produced. The primary enzyme in this pathway is fatty acyl-CoA oxidase. nih.govnih.gov

Studies have identified several chain-shortened metabolites that accumulate as a result of EPA undergoing peroxisomal beta-oxidation. These include:

Octadecatetraenoic acid (18:4n-3)

Hexadecatetraenoic acid (16:4n-3)

Tetradecatrienoic acid (14:3n-3)

By shunting fatty acids like EPA towards oxidation, this pathway reduces their availability for the synthesis of triglycerides in the liver, which can lead to lower plasma triglyceride levels. nih.govnih.gov Derivatives of EPA have been shown to increase hepatic peroxisomal beta-oxidation and induce the mRNA levels of enzymes like fatty acyl-CoA oxidase. nih.gov

Molecular and Cellular Biological Research on Methyl Eicosa 5,8,11,14,17 Pentaenoate

Mechanistic Investigations of Biological Activities

Methyl eicosa-5,8,11,14,17-pentaenoate, the methyl ester of eicosapentaenoic acid (EPA), exerts a range of biological activities primarily after its conversion to EPA. The mechanistic basis for these activities is multifaceted, involving its role as a competitive substrate for enzymes that metabolize omega-6 fatty acids, and its influence on cellular signaling and gene expression.

A key mechanism is the competitive inhibition of arachidonic acid (AA) metabolism. nih.gov EPA competes with AA for the same enzymes, namely cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the synthesis of eicosanoids. nih.govnih.gov This competition leads to a decrease in the production of pro-inflammatory eicosanoids derived from AA, such as prostaglandin (B15479496) E2 (PGE2) and leukotriene B4 (LTB4). nih.govnih.gov Concurrently, it serves as a substrate for the synthesis of 3-series prostaglandins (B1171923) and 5-series leukotrienes, which are generally less inflammatory than their AA-derived counterparts. nih.govnih.gov

Furthermore, research indicates that the biological effects of EPA are not solely due to competition with AA. EPA can modulate various cellular signaling pathways. For instance, it can influence the activation of transcription factors, such as nuclear factor-kappa B (NF-κB), which plays a critical role in the inflammatory response. nih.gov Studies have also pointed to the involvement of G-protein coupled receptors, like GPR120, in mediating the anti-inflammatory effects of omega-3 fatty acids, including EPA. nih.gov By binding to such receptors, EPA can trigger downstream signaling cascades that regulate gene expression related to inflammation and metabolism. nih.gov

Cellular Transport and Intracellular Distribution Dynamics

The cellular uptake and subsequent intracellular distribution of this compound are critical steps for its metabolic conversion and biological activity. As a fatty acid methyl ester, it is generally more lipid-soluble, which may facilitate its passage across the cell membrane. Once inside the cell, it is rapidly hydrolyzed to free EPA.

The free EPA is then incorporated into cellular phospholipids (B1166683) in the cell membrane. nih.gov This process is significant as the membrane phospholipids serve as the reservoir from which fatty acids are released to be metabolized into eicosanoids. The incorporation of EPA into these membranes occurs at a similar rate to that of arachidonic acid. nih.gov The release of these fatty acids from the membrane is a regulated process, often initiated by cellular stimuli that activate phospholipases. nih.gov

The intracellular distribution is not uniform. Membrane transporters are increasingly recognized as important determinants of local drug and fatty acid concentrations in subcellular compartments and organelles. nih.gov For example, different cellular compartments, such as mitochondria and lysosomes, can have distinct local concentrations of lipophilic compounds. nih.gov While specific data on the subcellular distribution of this compound in hepatocytes is limited, the physicochemical properties of fatty acids can influence their partitioning into different organelles. nih.gov

Role in Eicosanoid Pathway Regulation

This compound, through its conversion to EPA, plays a significant regulatory role in the eicosanoid pathway. Eicosanoids are potent signaling molecules involved in a wide array of physiological processes, including inflammation.

Differential Effects on Prostaglandin E3 (PGE3) versus Prostaglandin E2 (PGE2) Production

A primary mechanism of action of EPA is to alter the balance of prostaglandin production. EPA acts as a substrate for the cyclooxygenase (COX) enzymes, leading to the generation of Prostaglandin E3 (PGE3). nih.gov Simultaneously, EPA competitively inhibits the conversion of arachidonic acid (AA) by COX enzymes, thereby reducing the synthesis of Prostaglandin E2 (PGE2). nih.govfrontiersin.org

This "PGE2-to-PGE3 switch" is significant because PGE3 is generally considered to be less inflammatory than PGE2. nih.govnih.gov Studies have shown that while both PGE2 and PGE3 can induce the expression of COX-2, PGE3 is significantly less potent in doing so. nih.gov For example, at various concentrations, PGE2 was found to induce COX-2 up to four times more effectively than PGE3. nih.gov This differential effect on COX-2 expression further contributes to a reduced inflammatory response.

| Parameter | Effect of PGE2 | Effect of PGE3 | Reference |

|---|---|---|---|

| COX-2 Gene Expression Induction | Potent inducer | Significantly less efficient than PGE2 | nih.gov |

| IL-6 Secretion in Macrophages | Potent inducer | Substantially less efficient than PGE2 | nih.gov |

| Mitogenic Activity in Fibroblasts | Mitogenic | Not mitogenic | nih.gov |

Impact on Leukotriene Synthesis and Activity

Similar to its effect on prostaglandins, EPA also influences the leukotriene synthesis pathway. EPA is a substrate for the 5-lipoxygenase (5-LOX) enzyme, leading to the production of 5-series leukotrienes, such as Leukotriene B5 (LTB5). nih.govnih.gov

EPA is a less favorable substrate for 5-LOX compared to AA, resulting in lower production of LTB5 compared to Leukotriene B4 (LTB4) from AA. nih.gov More importantly, EPA or its oxygenated products inhibit the metabolism of AA, leading to a significant decrease in LTB4 production. nih.gov In human neutrophils, equimolar concentrations of EPA and AA resulted in a 68% decrease in LTB4 production. nih.gov

Furthermore, LTB5 itself is biologically less potent than LTB4. LTB5 has been shown to have only about 10% of the potency of LTB4 in inducing neutrophil aggregation. nih.gov This dual effect of reducing the synthesis of the highly pro-inflammatory LTB4 and producing the less active LTB5 contributes to the anti-inflammatory properties of EPA.

| Parameter | Leukotriene B4 (from AA) | Leukotriene B5 (from EPA) | Reference |

|---|---|---|---|

| Synthesis Rate (ng/10^7 cells/5 min at 20 µM) | 401 ng | 94 ng | nih.gov |

| Effect of EPA on LTB4 Production (at equimolar concentration with AA) | 68% decrease in LTB4 production | nih.gov | |

| Potency in Neutrophil Aggregation | High | Approximately 10% of LTB4 potency | nih.gov |

Influence on Cellular Signaling Pathways

The influence of this compound extends beyond the eicosanoid pathway to broader cellular signaling networks.

Receptor Affinity and Specificity (e.g., Prostaglandin E2 Receptors)

The metabolites of EPA, particularly PGE3, can interact with receptors that are typically activated by AA-derived eicosanoids. For example, PGE3 has been shown to bind to and activate the Prostaglandin E2 (PGE2) receptors, specifically the EP1 and EP4 subtypes. nih.govnih.gov

Downstream Signal Transduction Cascades

This compound, through its conversion to EPA, significantly modulates downstream signal transduction cascades, primarily by altering the balance of eicosanoid production. Eicosanoids are potent signaling molecules derived from 20-carbon polyunsaturated fatty acids.

One of the key mechanisms of action is the competition between EPA and the omega-6 fatty acid, arachidonic acid (AA), for the same metabolic enzymes. nih.gov When cellular levels of EPA are increased, there is a competitive inhibition of the cyclooxygenase (COX) and lipoxygenase enzymes. nih.gov This competition leads to a decreased production of AA-derived pro-inflammatory and pro-aggregatory mediators. nih.gov

Specifically, in the context of platelet aggregation, arachidonic acid is converted by COX-1 into prostaglandin H2 (PGH2), which is then metabolized by thromboxane (B8750289) synthase to produce thromboxane A2 (TxA2). nih.gov TxA2 is a potent vasoconstrictor and platelet aggregator that signals through the thromboxane A2 receptor (TP), a G-protein coupled receptor. nih.govnih.gov Activation of the TP receptor initiates a signaling cascade that leads to an increase in intracellular calcium, activation of protein kinase C, and ultimately, platelet activation and aggregation.

Furthermore, studies have indicated that EPA itself can act as an antagonist at the thromboxane A2/prostaglandin H2 receptor in human platelets. nih.gov This suggests a dual mechanism of action: reduction in the production of a potent agonist (TxA2) and direct antagonism at its receptor site, further dampening the downstream signaling cascade that promotes platelet aggregation.

The impact of EPA on downstream signaling is also evident in the reduced expression of platelet activation markers. Following treatment with EPA, a significant reduction in the levels of CD62P (P-selectin) and CD63 has been observed. These molecules are stored in platelet granules and are translocated to the cell surface upon activation, playing a crucial role in platelet adhesion and aggregation.

Occurrence and Natural Abundance of Methyl Eicosa 5,8,11,14,17 Pentaenoate

Detection in Marine Algae and Seaweeds (e.g., Caulerpa racemosa)

Marine algae, particularly green seaweeds, are known producers of a diverse range of fatty acids. The green seaweed Caulerpa racemosa has been identified as a source of Methyl eicosa-5,8,11,14,17-pentaenoate. In a study analyzing the chemical compounds of Caulerpa racemosa extract through GC-MS, this compound was detected, constituting 3.59% of the total identified compounds. clevelandclinic.orgmdpi.com Another analysis of fresh Caulerpa racemosa also reported the presence of this compound, albeit at a lower percentage of 0.20%. nih.govmassgeneral.org

The fatty acid profile of Caulerpa racemosa can be influenced by environmental conditions and the state of the seaweed (fresh, semi-dried, or dried). nih.gov While palmitic acid, oleic acid, and linoleic acid are often the dominant fatty acids, the presence of polyunsaturated fatty acids like EPA is noteworthy. nih.govwikipedia.orgnih.gov The conversion of oils from Caulerpa racemosa into biodiesel involves a transesterification process that yields fatty acid methyl esters, including this compound. bingol.edu.tr

**Table 1: Detection of this compound in *Caulerpa racemosa***

| Study Reference | Percentage of Total Compounds |

|---|---|

| GC-MS Extract of Green Algae Caulerpa racemosa | 3.59% clevelandclinic.orgmdpi.com |

| Chemical Composition of Fresh Caulerpa racemosa | 0.20% nih.govmassgeneral.org |

Identification in Fermented Food Products (e.g., "Napham")

Fermented food products can also be a source of various fatty acid derivatives due to the biochemical transformations that occur during fermentation. "Napham," a traditional fermented fish product, has been found to contain this compound.

In a detailed analysis of the fatty acid composition of "Napham," this compound was identified, with a reported mean percentage of 3.5 ± 1.3. nih.gov The presence of this compound in "Napham" is likely attributable to the fish used in its preparation, as fish are a primary dietary source of EPA. The fermentation process, which involves various microorganisms, may also influence the final fatty acid profile of the product.

Table 2: Presence of this compound in "Napham"

| Compound | Mean Percentage ± Standard Deviation |

|---|---|

| This compound | 3.5 ± 1.3 nih.gov |

Presence in Various Plant Seed Oils

The occurrence of eicosapentaenoic acid (EPA) in the seed oils of higher plants is generally uncommon. wikipedia.org Most conventional plant oils, such as soybean and canola oil, are rich in alpha-linolenic acid (ALA), a precursor to EPA, but lack the enzymes to convert it to significant amounts of EPA. nih.gov Consequently, this compound is not a typical component of common plant seed oils.

However, research has shown that trace amounts of EPA have been reported in some plants like purslane. wikipedia.org Furthermore, significant advancements in biotechnology have led to the development of genetically modified plants, such as Camelina, that can produce substantial quantities of EPA. nih.govwikipedia.org The analysis of the fatty acid composition in these plants is conducted by converting the fatty acids to their methyl esters, which would include this compound. nih.gov For instance, gas chromatographic analysis of fatty acid methyl esters (FAMEs) is a standard method to determine the fatty acid profile of seed oils. nih.gov

While a wide variety of fatty acids, including oleic, linoleic, and palmitic acids, are common in many plant seed oils, the presence of EPA and its corresponding methyl ester remains largely limited to genetically engineered varieties or specific, less common plant species. mdpi.com

Table 3: Common Fatty Acids in Plant Seed Oils and the Status of Eicosapentaenoic Acid

| Fatty Acid | General Occurrence in Plant Seed Oils |

|---|---|

| Oleic Acid | Common |

| Linoleic Acid | Common |

| Alpha-Linolenic Acid | Common in certain oils (e.g., flaxseed) |

| Eicosapentaenoic Acid | Generally absent or in trace amounts; present in genetically modified plants nih.govwikipedia.org |

Advanced Analytical Methodologies for Methyl Eicosa 5,8,11,14,17 Pentaenoate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating Methyl eicosa-5,8,11,14,17-pentaenoate from other lipids. The choice between gas and liquid chromatography depends on the sample matrix, the required sensitivity, and the analytical goal, whether it be quantification or purification.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like FAMEs. This compound is well-suited for GC analysis due to its volatility. For lipids extracted from biological samples, a derivatization step to convert fatty acids into their methyl esters is typically required; however, for the analysis of the compound itself, this step is unnecessary.

The separation is typically achieved using high-resolution capillary columns. Polar stationary phases, such as those containing polyethylene (B3416737) glycol (e.g., Omegawax) or biscyanopropyl polysiloxane, are preferred as they provide excellent resolution for separating unsaturated FAMEs based on chain length and degree of unsaturation.

Following chromatographic separation, the compound is introduced into the mass spectrometer. Electron Impact (EI) is a common ionization method, which generates a reproducible fragmentation pattern that serves as a chemical fingerprint for identification by library matching. jeol.com However, EI is a high-energy technique that can cause extensive fragmentation, often resulting in a low abundance or complete absence of the molecular ion, which can complicate identification. jeol.comaip.org Softer ionization techniques, such as Field Ionization (FI), can be used to produce clear molecular ions, aiding in unambiguous identification. aip.org

Table 1: Typical GC-MS Parameters for FAME Analysis

| Parameter | Typical Setting | Purpose |

| Column Type | Fused Silica (B1680970) Capillary | Provides high-resolution separation. |

| Stationary Phase | Polar (e.g., biscyanopropyl, PEG) | Separates FAMEs based on polarity, unsaturation. |

| Column Dimensions | 30-100 m length, 0.25 mm ID, 0.20-0.25 µm film | Standard dimensions for high-efficiency separation. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry analytes through the column. |

| Injector Temperature | 220-250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Temperature gradient (e.g., 140°C to 240°C) | Optimizes separation of FAMEs with different volatilities. nist.gov |

| Ionization Mode | Electron Impact (EI), Field Ionization (FI) | Fragmentation for identification (EI) or molecular ion detection (FI). aip.org |

| Detector | Mass Spectrometer (e.g., Quadrupole, ToF) | Detects and identifies compounds based on mass-to-charge ratio. |

High-performance liquid chromatography (HPLC) is another key technique, particularly for the purification and analysis of FAMEs that may be thermally labile or for preparative-scale applications. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for FAME analysis.

In RP-HPLC, separation is achieved using a nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica column, and a polar mobile phase. nih.govnih.gov The retention of FAMEs increases with increasing chain length and decreases with the number of double bonds. A gradient elution, often using solvent mixtures like acetonitrile/water or methanol (B129727)/water, is employed to effectively resolve a wide range of fatty acid esters in a single run. nih.govnist.gov

Detection can be challenging as FAMEs lack a strong chromophore for UV-Vis detection. However, they can be detected at low wavelengths (around 205 nm). nist.gov For higher sensitivity or when using UV-absorbing solvents, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used as the detector. nih.gov

Table 2: Common HPLC Methodologies for FAME Separation

| Parameter | Typical Setting | Purpose |

| Chromatography Mode | Reversed-Phase (RP) | Separates based on hydrophobicity. |

| Column Type | C18 (ODS) | Standard nonpolar stationary phase for lipid separation. nih.gov |

| Mobile Phase | Gradient of Acetonitrile/Water or Methanol/Water | Polar mobile phase for elution in RP-HPLC. nist.gov |

| Flow Rate | 1.0 - 2.0 mL/min (analytical) | Standard flow for analytical scale separations. |

| Detector | UV (205 nm), ELSD, MS | Detection of analytes post-separation. nih.govnist.gov |

| Column Temperature | 30 - 40 °C | Ensures reproducible retention times. nist.gov |

Mass Spectrometry-Based Lipidomics Approaches for Profiling Related Lipids

Lipidomics aims to provide a comprehensive and quantitative profile of all lipids within a biological system. Mass spectrometry is the central analytical platform for lipidomics due to its high sensitivity, selectivity, and throughput. pjoes.com These approaches are invaluable for studying how this compound influences the broader lipid landscape or for identifying it within a complex lipidome.

Liquid chromatography-mass spectrometry (LC-MS) is the predominant technique in lipidomics. aip.org It allows for the simultaneous analysis of hundreds of lipid species, including various fatty acid esters, triglycerides, phospholipids (B1166683), and sphingolipids. pjoes.com By analyzing samples before and after treatment with eicosapentaenoic acid (EPA) or its methyl ester, researchers can track the metabolism of the compound and identify downstream bioactive lipids. For instance, lipidomic studies have shown that EPA supplementation can increase the levels of its oxygenated metabolites (oxylipins), such as hydroxyeicosapentaenoic acids (HEPEs). pjoes.com

Advanced MS techniques, such as high-resolution mass spectrometry (e.g., Orbitrap, Q-TOF), provide accurate mass measurements, which facilitate the confident identification of lipids by elemental composition determination. Tandem mass spectrometry (MS/MS) is used to fragment lipid ions, yielding structural information that can pinpoint double bond positions and identify acyl chain compositions.

Spectroscopic Characterization Techniques for Structural Confirmation (e.g., NMR, IR)

While chromatographic methods are excellent for separation and quantification, spectroscopic techniques are essential for the unambiguous confirmation of the molecular structure of this compound.

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. mdpi.com For this compound, the IR spectrum provides clear evidence of its key structural features. The most prominent absorption band is the ester carbonyl (C=O) stretch, which appears at approximately 1740 cm⁻¹. aocs.org Other characteristic signals include the C-H stretching vibrations of the aliphatic chain just below 3000 cm⁻¹ and the =C-H stretching of the alkene groups just above 3000 cm⁻¹. The presence of cis-double bonds can be identified by a characteristic band around 720 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for de novo structure elucidation. Both ¹H (proton) and ¹³C (carbon) NMR provide detailed information about the chemical environment of each atom in the molecule. aip.org

¹H NMR: The proton NMR spectrum gives distinct signals that confirm the structure. Key resonances include a triplet at ~0.97 ppm for the terminal methyl group (C20), a singlet at ~3.67 ppm for the ester methyl group, a complex multiplet region between 5.3-5.4 ppm for the ten olefinic protons of the five double bonds, and characteristic multiplets for the bis-allylic methylene (B1212753) protons (~2.8 ppm) located between the double bonds.

¹³C NMR: The carbon NMR spectrum complements the ¹H data. It shows a signal for the ester carbonyl carbon around 174 ppm, distinct signals for the sp²-hybridized carbons of the double bonds between ~127-132 ppm, and signals for the various sp³-hybridized carbons of the aliphatic chain.

Advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the entire molecular structure, including the precise location and cis stereochemistry of all five double bonds. aip.org

Table 3: Key Spectroscopic Data for Structural Confirmation

| Technique | Feature | Characteristic Signal / Wavenumber |

| FTIR | Ester Carbonyl (C=O) Stretch | ~1740 cm⁻¹ aocs.org |

| Alkene (=C-H) Stretch | >3000 cm⁻¹ | |

| Alkane (C-H) Stretch | <3000 cm⁻¹ | |

| ¹H NMR | Terminal CH₃ (C20) | ~0.97 ppm (triplet) |

| Ester O-CH₃ | ~3.67 ppm (singlet) | |

| Bis-allylic CH₂ | ~2.8 ppm (multiplet) | |

| Olefinic CH=CH | ~5.35 ppm (multiplet) | |

| ¹³C NMR | Ester Carbonyl (C=O) | ~174 ppm |

| Olefinic C=C | ~127-132 ppm | |

| Terminal CH₃ (C20) | ~14 ppm |

Conclusion and Future Research Directions

Synthesis of Current Academic Knowledge on Methyl Eicosa-5,8,11,14,17-pentaenoate

This compound is a well-characterized fatty acid methyl ester (FAME). sigmaaldrich.com Its fundamental chemical and physical properties are well-documented, making it a crucial reference material in lipidomics. nist.govnih.gov Primarily, it serves as an analytical standard for the quantification of EPA in various biological and commercial samples. sigmaaldrich.com The process of converting EPA to its methyl ester is a standard procedure in gas chromatography (GC) analysis, allowing for the accurate profiling of fatty acid compositions in complex mixtures. jeol.comemich.edu

The biological significance of this compound is intrinsically linked to its parent compound, EPA. nih.gov EPA is a vital precursor to a range of bioactive lipid mediators, including prostaglandins (B1171923), thromboxanes, and leukotrienes, which play critical roles in inflammation, cardiovascular function, and immune response. nih.govnih.gov While the direct biological activities of the methyl ester form are less extensively studied, it is understood to be readily hydrolyzed in vivo to release the biologically active EPA. The metabolism of methylated EPA has been investigated, with studies showing its influence on hepatic mitochondrial and peroxisomal β-oxidation and a subsequent decrease in plasma lipids. nih.gov

Unexplored Research Avenues and Methodological Advancements

Despite its established use as an analytical standard, numerous research avenues for this compound remain to be explored. A key area of inquiry is the comparative bioavailability and metabolic fate of the methyl ester versus other forms of EPA, such as the free fatty acid and ethyl ester. Such studies would provide valuable insights for the formulation of omega-3 supplements and functional foods. Furthermore, the specific interactions of this compound with lipid-metabolizing enzymes and transport proteins at the cellular level are not fully elucidated.

Methodological advancements offer new opportunities to probe the subtleties of this compound. The application of sophisticated mass spectrometry techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), can provide more sensitive and specific quantification in biological matrices compared to traditional GC methods. nih.gov Moreover, advanced separation techniques like molecular distillation are being optimized to concentrate PUFA esters, which could facilitate the preparation of highly purified this compound for specialized research applications. researchgate.netnih.gov The development of novel methylation reagents, such as trimethylsilyldiazomethane, also offers safer and more efficient derivatization for analytical purposes. emich.edu

Potential for Discovery of Novel Biological Modulators

The chemical structure of this compound provides a scaffold for the synthesis of novel biological modulators. By introducing specific chemical modifications to the molecule, it may be possible to enhance its stability, bioavailability, or target specificity. For instance, the synthesis of methyl-branched isomers of related polyenoic acids has been shown to influence their enzymatic conversion into prostaglandin (B15479496) analogues, suggesting that similar modifications to the EPA methyl ester could yield compounds with tailored biological activities. nih.govresearchgate.net

Furthermore, the enzymatic and non-enzymatic oxidation of EPA leads to a diverse array of signaling molecules. pace.edu Investigating the oxidation products of this compound could uncover novel bioactive lipids with unique physiological effects. The study of these derivatives could lead to the discovery of new therapeutic agents for inflammatory diseases, cardiovascular disorders, and other conditions influenced by lipid signaling pathways.

Integration with Computational and Systems Biology Approaches

The integration of computational and systems biology approaches holds immense promise for advancing our understanding of this compound and its biological context.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to predict the biological activities of novel derivatives of this compound based on their chemical structures. researchgate.net This approach can streamline the drug discovery process by prioritizing the synthesis of compounds with the most promising predicted activities.

In silico molecular docking provides a powerful tool to investigate the interactions between this compound and its potential protein targets, such as enzymes involved in lipid metabolism and signaling receptors. ajchem-a.comjbcpm.commdpi.comnih.gov These studies can help to elucidate the molecular mechanisms underlying the biological effects of this compound and its derivatives. For example, docking studies have been used to explore the binding of omega-3 fatty acids to proteins like PPARγ and GPR120, which are involved in inflammation and metabolism. researchgate.net

Molecular dynamics (MD) simulations can offer a dynamic view of the behavior of this compound within biological membranes and its interactions with other molecules over time. researchgate.netresearcher.life This can provide insights into how it influences membrane properties and the function of membrane-bound proteins.

Metabolic network analysis and cybernetic modeling can be used to simulate and predict the metabolic fate of this compound within a cellular or whole-organism context. researchgate.netnih.gov By integrating experimental data into these models, researchers can gain a holistic understanding of how this compound is processed and how it perturbs metabolic pathways. For instance, cybernetic models have been used to study the enzyme competition between arachidonic acid and EPA in the production of eicosanoids. nih.gov

By embracing these interdisciplinary approaches, the scientific community can unlock a deeper understanding of this compound, paving the way for novel applications in nutrition, medicine, and biotechnology.

Q & A

Q. What are the optimal methods for extracting and purifying Methyl eicosa-5,8,11,14,17-pentaenoate from biological tissues?

The Bligh & Dyer method is widely used for lipid extraction due to its efficiency and reproducibility. This involves homogenizing wet tissue with chloroform-methanol (1:2 v/v), followed by phase separation with additional chloroform and water. The lipid-rich chloroform layer is isolated, and further purification can be achieved via thin-layer chromatography (TLC) or column chromatography . For tissues with high lipid content, the Folch method (chloroform-methanol 2:1 v/v) is recommended, as it minimizes protein contamination .

Q. Which analytical techniques are most reliable for quantifying this compound in lipid extracts?

Gas chromatography (GC) with flame ionization detection (FID) is the gold standard. Methyl esters are separated using polar capillary columns (e.g., CP-Sil 88), with retention times calibrated against standards. For example, this compound elutes at ~47.8–48.0 minutes under standardized conditions . Internal standards like methyl tricosanoate improve quantification accuracy . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are used for structural confirmation, particularly to verify double-bond positions .

Advanced Research Questions

Q. How does this compound modulate inflammatory biomarkers in clinical models?

In randomized clinical trials, dietary supplementation with this compound significantly increased plasma levels of anti-inflammatory metabolites (e.g., C20:4[cis-5,8,11,14]) while reducing pro-inflammatory cytokines. Experimental designs should include double-blind, placebo-controlled protocols with endpoints like C-reactive protein (CRP) and interleukin-6 (IL-6). Dose-response studies (e.g., 1–4 g/day) are critical to establish efficacy thresholds .

Q. What mechanistic approaches elucidate the electrophilic signaling actions of this compound?

This compound acts via electrophile response elements (EpRE) and modulates enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) . In vitro assays using transfected HEK293 cells with EpRE-luciferase reporters can quantify transcriptional activation. Competitive inhibition studies with arachidonic acid (20:4n-6) reveal its role in displacing pro-inflammatory eicosanoid precursors .

Q. How can researchers address stability challenges during storage and handling?

this compound is prone to oxidation due to its five double bonds. Store at −20°C under nitrogen or argon to prevent autoxidation. Add antioxidants like butylated hydroxytoluene (BHT, 0.05% w/v) to solvents. Monitor degradation via peroxide value assays or GC-MS profiling of oxidation byproducts (e.g., hydroperoxides) .

Q. How should contradictory data on its metabolic effects be analyzed?

Discrepancies often arise from model-specific responses (e.g., cell lines vs. animal models) or dietary interactions (e.g., n-6/n-3 fatty acid ratios). Meta-analyses should stratify studies by dose, duration, and baseline lipid profiles. For example, in rodent models, high oleic acid intake may compete with EPA for elongase/desaturase enzymes, altering metabolite profiles .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.